
7-Bromo-1-benzofuran-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-benzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
The synthesis of 7-Bromo-1-benzofuran-5-carbonitrile typically involves the bromination of 1-benzofuran-5-carbonitrile. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7-position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
7-Bromo-1-benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofurans, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-1-benzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzofuran-5-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, benzofuran derivatives have been shown to inhibit kinases, proteases, and other enzymes involved in disease pathways .
The molecular targets and pathways involved vary depending on the specific application. For instance, in cancer research, benzofuran derivatives may target cell signaling pathways to inhibit tumor growth and proliferation .
Comparison with Similar Compounds
7-Bromo-1-benzofuran-5-carbonitrile can be compared with other benzofuran derivatives, such as:
5-Bromo-2-benzofuran-1-carbonitrile: Similar in structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
7-Chloro-1-benzofuran-5-carbonitrile:
1-Benzofuran-5-carbonitrile: Lacks the halogen substituent, resulting in different chemical behavior and biological activity.
Properties
Molecular Formula |
C9H4BrNO |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
7-bromo-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H |
InChI Key |
KKUJPSATCBVAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


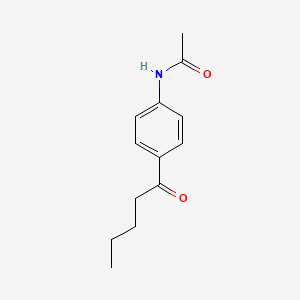

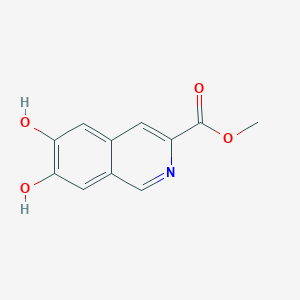
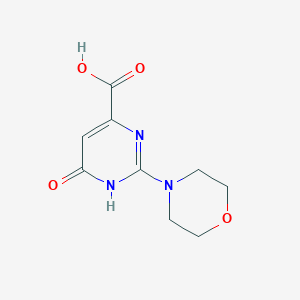
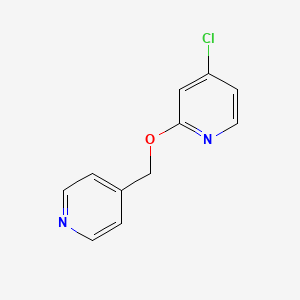

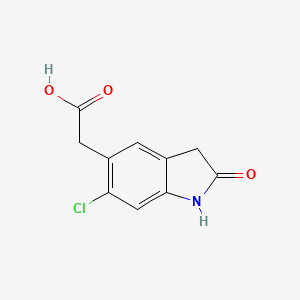
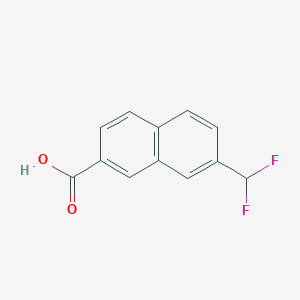



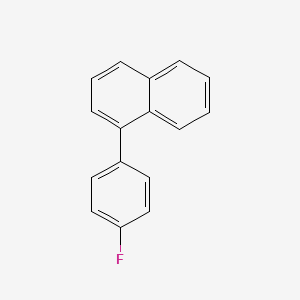
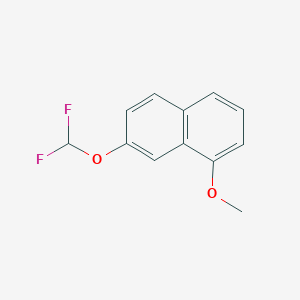
![6-Ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11883183.png)
